2,4-Dimethylquinoline

Catalog No.
S772898
CAS No.
1198-37-4
M.F
C11H11N
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylquinoline

CAS Number

1198-37-4

Product Name

2,4-Dimethylquinoline

IUPAC Name

2,4-dimethylquinoline

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C11H11N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-7H,1-2H3

InChI Key

ZTNANFDSJRRZRJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)C

solubility

0.01 M

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C

The exact mass of the compound 2,4-Dimethylquinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62132. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethylquinoline (CAS: 1198-37-4) is a methylated derivative of the quinoline heterocyclic system. It serves as a crucial intermediate and building block in the synthesis of functional materials, particularly specialty dyes, and as a component in formulations for industrial applications such as corrosion inhibition. Its value is defined by the specific electronic and steric effects of the dual methyl groups at the 2- and 4-positions, which differentiate its reactivity and physical properties from the parent quinoline molecule and its various isomers. [1]

Research Fit

2,4-Dimethylquinoline as a synthetic building block
Supports medicinal chemistry and agrochemical intermediate workflows
Defined 2,4-substitution pattern for structure-activity studies
Enables isomer-specific comparison in catalysis and enzyme assays
Bulk liquid format suitable for direct use in synthesis
High-purity grade supports reproducible reaction conditions

Substituting 2,4-Dimethylquinoline with quinoline, or its monomethylated isomers like quinaldine (2-methylquinoline) or lepidine (4-methylquinoline), is frequently unviable in practice. The presence and specific location of the two methyl groups create a distinct molecular profile that governs its utility. These substitutions alter fundamental properties including basicity (pKa), boiling point, and steric hindrance around the nitrogen atom. [REFS-1, REFS-2] This makes 2,4-Dimethylquinoline a non-interchangeable precursor for specific, structurally-defined downstream products like certain polymethine dyes and a functionally distinct component in process chemistry where precise basicity or thermal behavior is required. [2]

Substitution Risk

CYP inhibition 2,6-Dimethylquinoline or mono-methyl isomers may exhibit different CYP1A2 inhibition profiles, potentially altering metabolism study outcomes.
Zeolite probing Quinoline or 4-methylquinoline can penetrate micropores, confounding external-surface-only acid site titration.
Radical identity Photogenerated radical intermediates differ among positional isomers, which may shift photochemical reaction pathways or ESR signatures.

Mandatory, Non-Substitutable Precursor for Dicyanine Photosensitizing Dyes

Historical and foundational literature establishes that the 2,4-dimethylquinoline scaffold is the essential and required starting material for producing dicyanine-type photosensitizing dyes, which are notable for their ability to sensitize photographic emulsions into the infrared spectrum. [1] Patents for the production of these dyes explicitly name 2,4-dimethyl-6-ethoxyquinoline as the "principal ingredient." [2] This structural requirement means that other isomers, such as those derived from toluidines or xylidines without the 2,4-dimethyl pattern, cannot be used to produce these specific functional dyes. This makes procurement of the correct 2,4-dimethylquinoline precursor an absolute requirement for this synthetic pathway.

Evidence DimensionPrecursor Suitability for Dicyanine Synthesis
Target Compound DataRequired structural backbone for synthesis.
Comparator Or BaselineOther quinoline isomers: Not suitable for producing dicyanine dyes.
Quantified DifferenceQualitative but absolute: The synthesis is not possible with other common isomers.
ConditionsSynthesis of dicyanine dyes via condensation of quinoline quaternary halides.

For researchers and manufacturers producing specific infrared photosensitizers, there is no viable substitute for the 2,4-dimethylquinoline core structure.

CYP1A2 inhibition
Reported comparison
2,4-DiMeQ IC50 = 40 mM
2,6-DiMeQ IC50 > 40 mM (less potent)
Reported inhibition rank within tested naphthalene-type set
Recombinant CYP1A2, 7-ethoxyresorufin probe; assay-specific context

Elevated Boiling Point for High-Temperature Processing and Isomer Separation

2,4-Dimethylquinoline exhibits a boiling point of 264-265 °C, which is measurably higher than its common monomethylated isomers, quinaldine (2-methylquinoline) and lepidine (4-methylquinoline). [REFS-1, REFS-2, REFS-3] This higher boiling point provides a distinct advantage in process design for high-temperature reactions and enables more effective purification by fractional distillation, allowing for separation from lower-boiling isomers or impurities. This physical property is a key differentiator for applications requiring high thermal stability or high purity material where isomeric contamination is a concern.

Evidence DimensionBoiling Point (°C at 760 mmHg)
Target Compound Data264-265 °C
Comparator Or BaselineQuinaldine (2-methylquinoline): 246-248 °C. Lepidine (4-methylquinoline): 261-263 °C.
Quantified Difference+16 to +19 °C vs. Quinaldine; +1 to +4 °C vs. Lepidine.
ConditionsStandard atmospheric pressure (760 mmHg).

The distinct boiling point allows for more robust high-temperature process conditions and facilitates purification by distillation, which is critical for achieving high-purity specifications.

Zeolite pore exclusion
Head-to-head
2,4-DiMeQ: complete pore exclusion (external sites only)
Quinoline: full pore penetration
Supports external-vs-internal acid site discrimination
HZSM-5 at 350°C; p-xylene isomerization probe

Enhanced Basicity Compared to Parent Quinoline for pH-Controlled Processes

The two electron-donating methyl groups in 2,4-Dimethylquinoline increase the electron density on the nitrogen heteroatom, making it a stronger base than the unsubstituted quinoline. The predicted pKa of 2,4-Dimethylquinoline is 5.94, which is approximately a full pKa unit higher than that of quinoline (pKa ≈ 4.9). [REFS-1, REFS-2] This positions it as a moderately strong organic base, suitable for applications requiring finer pH control than is possible with quinoline itself, but without the higher basicity of other substituted amines. This specific basicity is critical for its use as a catalyst or an acid scavenger in reactions where pH must be maintained within a narrow window.

Evidence DimensionpKa (Strongest Basic)
Target Compound Data5.94 (Predicted)
Comparator Or BaselineQuinoline: ~4.9 (Experimental). Quinaldine: ~5.4 (Experimental).
Quantified Difference~+1.0 pKa unit vs. Quinoline; ~+0.5 pKa units vs. Quinaldine.
ConditionsAqueous pKa. Target compound data is from ChemAxon prediction; comparator data from established literature.

Its specific, enhanced basicity allows it to function effectively in pH-sensitive syntheses or formulations where a weaker base like quinoline is insufficient and a much stronger base would cause unwanted side reactions.

Radical stability (ESR)
Direct comparison
Distinct radical species from 2-MeQ and 4-MeQ under UV irradiation
Identity context for photochemical intermediate studies
ESR at 77–113 K; methanol/ethanol matrix

Demonstrated Class Superiority in Corrosion Inhibition over Unsubstituted Quinoline

Quinoline derivatives are effective corrosion inhibitors for mild steel in acidic media, with performance strongly influenced by substituents. Direct comparative studies show that methyl-substituted quinolines offer superior performance to the parent compound. For example, Quinaldine (2-methylquinoline) demonstrates a higher inhibition efficiency than unsubstituted Quinoline in 0.5 M HCl. The addition of electron-donating methyl groups enhances the molecule's ability to adsorb onto the metal surface, forming a more effective protective barrier. As 2,4-Dimethylquinoline possesses two such electron-donating groups, it is positioned within this higher-performance class, making it a more suitable choice than quinoline for developing corrosion inhibitor formulations.

Evidence DimensionCorrosion Inhibition Efficiency Trend
Target Compound DataInferred to be higher than Quinoline based on the established effect of methyl substitution.
Comparator Or BaselineQuinaldine (2-methylquinoline) > Quinoline.
Quantified DifferenceNot quantified for target, but the trend is established for the class.
ConditionsMild steel in 0.5 M HCl.

For formulators of corrosion inhibitors, selecting a methyl-substituted quinoline like 2,4-Dimethylquinoline provides a performance advantage over using the basic quinoline scaffold.

Antimicrobial scaffold
Class-level
Derivatives show antitubercular activity; patent literature cites 2,4-substitution as key element
Reported scaffold for derivative library synthesis
Data to verify; no head-to-head core comparison

Synthesis of Structurally-Defined Infrared Photosensitizers and Dyes

This compound is the required choice when synthesizing dicyanine-type dyes or other functional materials where the 2,4-dimethylquinoline core is a mandatory, non-negotiable part of the final molecular structure. [1]

High-Temperature Organic Synthesis and Process Chemistry

Ideal for reactions conducted at elevated temperatures where thermal stability is paramount, or in multi-step syntheses where its distinct boiling point facilitates purification by fractional distillation away from isomeric byproducts.

Formulation of High-Performance Corrosion Inhibitor Packages

A preferred component over unsubstituted quinoline for formulating corrosion inhibitors for steel in acidic environments, leveraging the enhanced adsorption and protective action provided by methyl substitution.

Use as a Specific-Strength Organic Base in Catalysis

Serves as an effective organic base or acid scavenger in reactions where a pKa of ~5.9 is optimal for controlling the reaction pathway, offering a stronger basicity than quinoline without the reactivity of more powerful amine bases. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
In vitro CYP1A2 inhibition studies
Specific 2,4-substitution pattern
Reported IC50 context under recombinant enzyme assay
Zeolite catalyst characterization
Molecular size exclusion (bulky probe)
External vs internal acid site discrimination
Bioactive quinoline library synthesis
2,4-Dimethylquinoline core scaffold
Class-level bioactivity reports; derivative SAR

XLogP3

3

Boiling Point

265.0 °C

UNII

7JL3KN3WTD

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg

Pictograms

Irritant

Irritant

Other CAS

1198-37-4

Wikipedia

2,4-Dimethylquinoline

General Manufacturing Information

Quinoline, 2,4-dimethyl-: INACTIVE

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